2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 133562-36-4
VCID: VC21254416
InChI: InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2
SMILES: C1=CC=C(C(=C1)C(CN)O)C(F)(F)F
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

CAS No.: 133562-36-4

Cat. No.: VC21254416

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol - 133562-36-4

Specification

CAS No. 133562-36-4
Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
IUPAC Name 2-amino-1-[2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2
Standard InChI Key MQEFMQWFYUHRQY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(CN)O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(CN)O)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol features a benzene ring with a trifluoromethyl group at the ortho position, along with a hydroxyethylamine side chain. The chemical formula is C9H10F3NO, with a distinctive structural arrangement that contributes to its chemical versatility . The compound is formally identified with CAS number 133562-36-4 and has several chemical identifiers that facilitate its recognition in databases and literature:

Table 1: Chemical Identifiers of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Identifier TypeValue
CAS Number133562-36-4
Molecular FormulaC9H10F3NO
InChIInChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2
InChI KeyMQEFMQWFYUHRQY-UHFFFAOYSA-N
SMILESFC(F)(F)C=1C=CC=CC1C(O)CN

The compound is also known by several synonyms including 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, 2-Hydroxy-2-[(2-trifluoromethyl)phenyl]ethanamine, and α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol .

Physical Properties

The physical properties of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol contribute to its behavior in various chemical and biological systems. While direct data on the free base is limited in the available sources, information on its hydrochloride salt provides valuable insights:

Table 2: Physical Properties of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and its Hydrochloride Salt

PropertyValueNotes
Molecular Weight (Free Base)201.18 g/molCalculated from formula
Physical StateSolidAt standard conditions
Polar Surface Area46.2For the hydrochloride salt
XLogP33.19980Partition coefficient, indicates lipophilicity
Boiling Point277.9°CAt 760 mmHg for the hydrochloride salt
Flash Point121.9°CFor the hydrochloride salt

The compound's lipophilicity, as indicated by its XLogP3 value, suggests good membrane permeability, which is relevant for potential pharmaceutical applications. The presence of the trifluoromethyl group typically enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Chemical Properties

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol exhibits chemical properties characteristic of both amines and alcohols, making it a bifunctional compound with diverse reactivity patterns:

  • The primary amine group (-NH2) can participate in various nucleophilic substitution reactions and can form imines, amides, and other nitrogen-containing derivatives.

  • The hydroxyl group (-OH) can undergo typical alcohol reactions including esterification, oxidation, and dehydration.

  • The trifluoromethyl group (-CF3) on the aromatic ring affects the electronic properties of the molecule, potentially influencing reaction rates and selectivity at other functional sites.

  • As a β-amino alcohol, the compound can serve as a chiral auxiliary in asymmetric synthesis or as a ligand in coordination chemistry.

Synthesis and Preparation Methods

Several synthetic approaches can be employed to prepare 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol. Based on general synthetic principles and the available data, the following methods are likely used:

Reduction of Amino Acids or Derivatives

One common approach to synthesizing β-amino alcohols involves the reduction of corresponding amino acids or their derivatives. For 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, this might involve reducing an appropriate phenylglycine derivative.

Henry Reaction Followed by Reduction

The synthesis typically begins with a Henry reaction (nitroaldol reaction) between 2-(trifluoromethyl)benzaldehyde and nitromethane to form a nitroalcohol intermediate. This is followed by reduction of the nitro group to an amine using appropriate reducing agents:

Table 3: Key Steps in the Henry Reaction Approach

StepReactionTypical Reagents
1Henry Reaction2-(trifluoromethyl)benzaldehyde + nitromethane, base catalyst
2Nitro ReductionH2/Pd-C, LiAlH4, or other reducing agents
3Salt Formation (optional)HCl in appropriate solvent

This synthetic route is versatile and can be modified to optimize yield and purity for specific applications.

Hydrochloride Salt Formation

The hydrochloride salt (CAS: 849928-42-3) can be prepared by treating the free base with hydrochloric acid in an appropriate solvent, typically an ethereal solution of HCl or dry HCl gas in organic solvent . The salt formation often improves stability, solubility in aqueous media, and handling properties compared to the free base.

Applications and Uses

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol has several potential applications across various fields based on its structural features and reactivity:

Pharmaceutical Applications

The compound serves as a valuable building block in medicinal chemistry:

  • As a scaffold for developing novel therapeutic agents, particularly where the trifluoromethyl group can enhance metabolic stability and binding interactions.

  • In the synthesis of biologically active compounds targeting specific enzymes or receptors, leveraging the compound's functional groups for further elaboration.

  • As a structural component in compounds designed to cross the blood-brain barrier, utilizing the lipophilicity conferred by the trifluoromethyl group.

Synthetic Applications

In organic synthesis, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol serves multiple purposes:

  • As a chiral auxiliary in asymmetric synthesis, potentially directing stereoselectivity in various transformations.

  • As a precursor for heterocyclic compounds, including oxazolines, oxazoles, and related nitrogen-containing heterocycles.

  • As a ligand in catalysis, where the amino and hydroxyl groups can coordinate to metals.

Material Science Applications

The compound may find applications in material science:

  • As a component in specialized polymers, where the fluorine-containing moiety can impart unique properties such as thermal stability or hydrophobicity.

  • In the development of surface-active agents, utilizing the amphiphilic nature of the molecule.

AspectDetails
Signal WordWarning
Hazard StatementH319: Causes serious eye irritation
Precautionary StatementsP264: Wash thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Research Findings and Current Developments

Structure-Activity Relationships

Research on compounds containing the 2-(trifluoromethyl)phenyl moiety suggests that this structural feature can significantly impact pharmacological properties:

  • The trifluoromethyl group typically enhances lipophilicity, which can improve membrane permeability and potentially increase bioavailability.

  • The ortho position of the trifluoromethyl group may create specific conformational preferences that affect binding to biological targets.

  • The β-amino alcohol functionality provides opportunities for hydrogen bonding interactions with biological receptors.

SupplierPurityFormNotes
Supplier 197%Not specifiedAs referenced in available data
Supplier 298%Not specifiedAlternative specification
Supplier 399%Not specifiedFor the hydrochloride salt

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